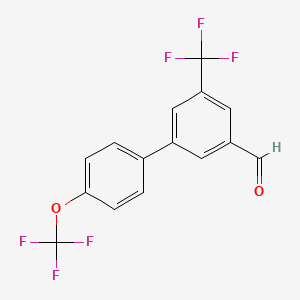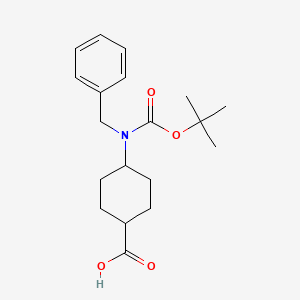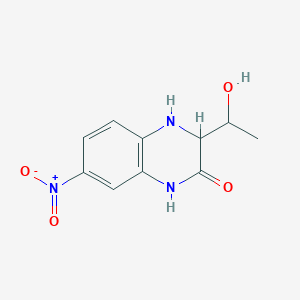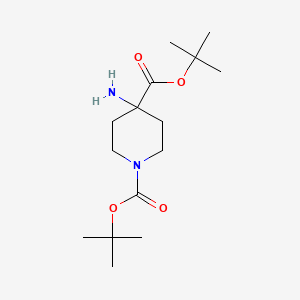![molecular formula C15H9N3O B12067108 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- CAS No. 143468-08-0](/img/structure/B12067108.png)
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- consists of a pyridine ring fused to a pyrrole ring, with a carbonitrile group at the 6-position and a benzoyl group attached to the nitrogen atom of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Benzoylation: The final step involves the benzoylation of the nitrogen atom in the pyrrole ring using benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyridine and pyrrole rings.
Pyrrolopyrazine Derivatives: These compounds have a similar fused ring structure but contain a pyrazine ring instead of a pyridine ring.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound for therapeutic applications .
特性
CAS番号 |
143468-08-0 |
|---|---|
分子式 |
C15H9N3O |
分子量 |
247.25 g/mol |
IUPAC名 |
1-benzoylpyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-13-7-6-11-8-9-18(14(11)17-13)15(19)12-4-2-1-3-5-12/h1-9H |
InChIキー |
XWEXTSXJZUUDOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)



![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)


